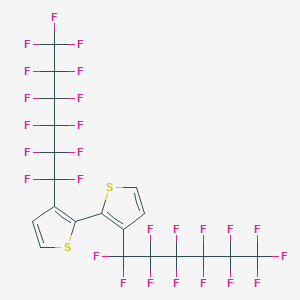
3,3'-Bis(tridecafluorohexyl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene is a fluorinated organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a tridecafluorohexyl group at the 3-position. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
Introduction of Tridecafluorohexyl Groups: The tridecafluorohexyl groups can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with a tridecafluorohexyl halide (e.g., tridecafluorohexyl iodide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the fluorinated alkyl groups.
Scientific Research Applications
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene is largely dependent on its application. In the context of organic electronics, the compound functions by facilitating charge transport through its conjugated bithiophene core. The fluorinated alkyl groups enhance the compound’s solubility and stability, allowing for better film formation and performance in devices.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(trifluoromethyl)phenylacetic acid
- 3,4-Bis(3-nitrofurazan-4-yl)furoxan
- 3,4-Bis(3-fluorodinitromethylfurazan-4-oxy)furazan
Uniqueness
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene stands out due to its high degree of fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it particularly suitable for applications requiring robust and durable materials.
Properties
CAS No. |
630045-87-3 |
|---|---|
Molecular Formula |
C20H4F26S2 |
Molecular Weight |
802.3 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-2-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C20H4F26S2/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)5-1-3-47-7(5)8-6(2-4-48-8)10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-4H |
InChI Key |
YGKXQOWSWQFNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CS2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


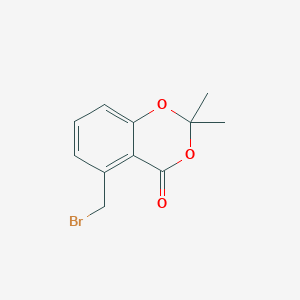
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
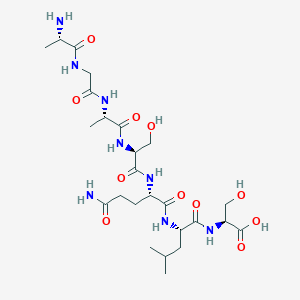
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
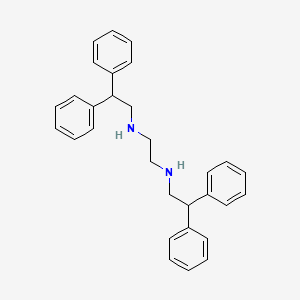

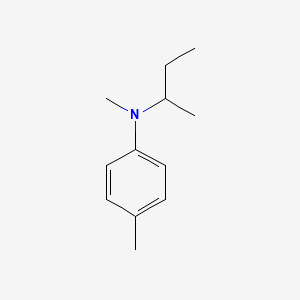
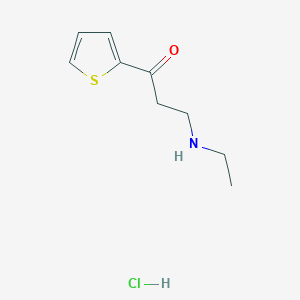
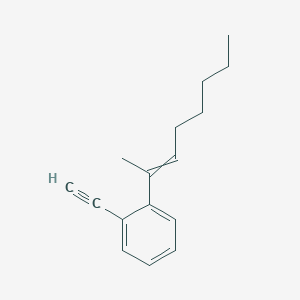
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

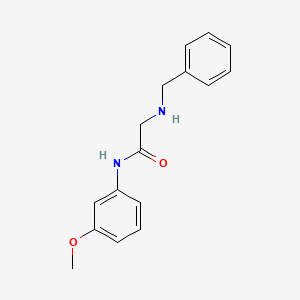
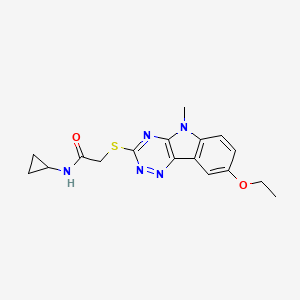
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
